Heptanohydrazide
Overview
Description
Heptanohydrazide (HNH) is an organic compound consisting of seven carbon atoms, two hydrogens, and two nitrogen atoms. It is a colorless solid at room temperature and is soluble in water, alcohol, and other organic solvents. HNH is used as an intermediate in the synthesis of various chemical compounds and as a reagent in laboratory experiments. It is also used in the production of polymers, pharmaceuticals, and other industrial products.
Scientific Research Applications
Heptanoate Production
- Chain Elongation Process for Heptanoate Production : Research by Grootscholten et al. (2013) focused on the production of heptanoate (enanthate) through a mixed culture chain elongation process. This approach could serve as an alternative to heptanoate production from castor oil.
Bioinorganic Chemistry and Drug Research
- Role in Anticancer Drug Research : The study by Galanski et al. (2005) explored the development of anticancer platinum-based drugs, with a mention of heptaplatin, highlighting the significance of heptanohydrazide derivatives in the field of medicinal chemistry.
Nutritional and Metabolic Research
- Triheptanoin as a Potential Anticonvulsant Treatment : The study by Borges and Sonnewald (2012) explored triheptanoin, derived from heptanoate, as a treatment for epilepsy. It examines its metabolic pathways and potential as an anticonvulsant.
Environmental Impact Studies
- Indoor Air Quality and Exposure Studies : Research like that of Fromme et al. (2009) investigated the indoor air quality and exposure levels of various compounds including heptabrominated congeners, indicating the environmental relevance of heptanohydrazide-related compounds.
Cardiovascular Research
- Heptanol in Cardiac Research : The work by Garcia-Dorado et al. (1997) focused on heptanol’s role in preventing cell-to-cell progression of hypercontracture in myocardial reperfusion, highlighting its potential in cardiovascular research.
Molecular Biology and Kidney Research
- Anti-Inflammatory Effects in Aged Kidney : The study by Kim et al. (2013) examined the molecular effects of heptadecane on NF-kB modulation in aged kidneys, indicating the potential of heptanohydrazide derivatives in molecular biology and aging research.
Fuel and Combustion Research
- Heptane in Diesel Engine Emissions : Research by Xiao et al. (2000) investigated the impact of heptane on diesel engine emissions, underlining the importance of heptanohydrazide derivatives in environmental and combustion studies.
Pyrolysis and Industrial Applications
- Heptaldehyde Production via Thermal Cracking : The study by Botton et al. (2016) focused on the production of heptaldehyde and methyl undecenoate through the thermal cracking of methyl esters in castor oil, highlighting industrial applications.
Cardiovascular Pharmacology
- Heptanol's Effects in Cardiac Purkinje Cells : The study by Nelson and Makielski (1991) explored the effects of heptanol on sodium current in cardiac Purkinje cells, contributing to our understanding of cardiac pharmacology.
properties
IUPAC Name |
heptanehydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O/c1-2-3-4-5-6-7(10)9-8/h2-6,8H2,1H3,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWGDZUNQZJISX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50286458 | |
Record name | heptanohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50286458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
144.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Heptanohydrazide | |
CAS RN |
22371-32-0 | |
Record name | Heptanoic acid hydrazide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45888 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | heptanohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50286458 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Heptanohydrazide | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EJ94UH8GLU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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